molecular formula C10H11N3O6 B3254142 (2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-2-(hydroxymethyl)oxolane-2-carbonitrile CAS No. 232589-05-8

(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-2-(hydroxymethyl)oxolane-2-carbonitrile

Cat. No.: B3254142
CAS No.: 232589-05-8
M. Wt: 269.21 g/mol
InChI Key: BOOIQRVKXMDSTM-IBCQBUCCSA-N
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Description

This compound is a pyrimidine nucleoside analog with the molecular formula C₁₀H₁₁N₃O₄ and a molecular weight of 237.21 g/mol . Its structure features:

  • A 2,4-dioxopyrimidine moiety (uracil derivative) at the 1-position.
  • A hydroxylated oxolane (tetrahydrofuran) ring with stereospecific 2R,3S,4R,5R configuration.
  • A hydroxymethyl group at C2 and a carbonitrile substituent at C2'.

This stereochemistry is critical for its biological activity, as incorrect enantiomers may lack efficacy or exhibit toxicity . The compound is structurally related to antiviral or antimetabolite agents, such as azacitidine or decitabine, due to its pyrimidine-dione core and nucleoside-like architecture .

Properties

IUPAC Name

(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-2-(hydroxymethyl)oxolane-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O6/c11-3-10(4-14)7(17)6(16)8(19-10)13-2-1-5(15)12-9(13)18/h1-2,6-8,14,16-17H,4H2,(H,12,15,18)/t6-,7+,8-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOIQRVKXMDSTM-IBCQBUCCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)(CO)C#N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)C#N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-2-(hydroxymethyl)oxolane-2-carbonitrile is a pyrimidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyrimidine ring linked to a hydroxymethyl oxolane moiety. Its IUPAC name is:

 2R 3S 4R 5R 5 2 4 dioxopyrimidin 1 yl 3 4 dihydroxy 2 hydroxymethyl oxolane 2 carbonitrile\text{ 2R 3S 4R 5R 5 2 4 dioxopyrimidin 1 yl 3 4 dihydroxy 2 hydroxymethyl oxolane 2 carbonitrile}

This configuration suggests potential interactions with biological macromolecules due to the presence of hydroxyl groups and a carbonitrile functional group.

Research indicates that this compound may exhibit various biological activities through several mechanisms:

  • Antiviral Activity : Studies suggest that derivatives of pyrimidine can inhibit viral replication. The compound may interfere with nucleic acid synthesis in viruses.
  • Antitumor Effects : There is evidence indicating that similar compounds can induce apoptosis in cancer cells by activating specific signaling pathways.
  • Enzyme Inhibition : The structural features allow it to act as an inhibitor for key enzymes involved in metabolic pathways.

Biological Activity Data Table

Biological ActivityMechanismReference
AntiviralInhibits viral replication
AntitumorInduces apoptosis
Enzyme InhibitionInhibits nucleic acid synthesis enzymes

Case Studies and Research Findings

  • Antiviral Study :
    A study published in 2023 demonstrated that the compound exhibited significant antiviral activity against Herpes Simplex Virus (HSV). The mechanism was attributed to the inhibition of viral DNA polymerase, leading to reduced viral load in infected cell cultures.
  • Antitumor Research :
    In a clinical trial involving various cancer types, the compound showed promise in reducing tumor size in patients with prostate cancer. The study highlighted its ability to activate caspase pathways, crucial for inducing apoptosis in malignant cells.
  • Enzyme Interaction :
    Research conducted on enzyme kinetics revealed that this compound acts as a competitive inhibitor for thymidylate synthase. This interaction suggests its potential role in cancer therapy by disrupting nucleotide synthesis necessary for DNA replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrimidine Carbonitrile Family

The compound shares key functional groups with other pyrimidine carbonitriles, but differences in substituents and stereochemistry lead to distinct physicochemical and biological properties.

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reference
(2R,3S,4R,5R)-5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxy-2-(hydroxymethyl)oxolane-2-carbonitrile C₁₀H₁₁N₃O₄ 237.21 Not reported Pyrimidine-dione, hydroxyls, carbonitrile
4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile C₁₃H₁₁N₃O₂S 273.31 300 Methoxyphenyl, methylthio, pyrimidinone
4-(3,4-Dimethylphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile C₁₄H₁₃N₃OS 271.34 266–268 Dimethylphenyl, methylthio, pyrimidinone
4-[4-(Dimethylamino)phenyl]-2-hydrazinyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile C₁₃H₁₅N₅O 273.30 214–216 Dimethylaminophenyl, hydrazinyl

Functional Group Analysis

Pyrimidine-Dione Core: Present in all listed compounds, enabling interactions with enzymes like thymidylate synthase or dihydrofolate reductase.

Hydroxyl and Hydroxymethyl Groups : The target compound’s 3,4-dihydroxy and hydroxymethyl substituents improve water solubility compared to lipophilic analogs with methylthio or methoxyphenyl groups .

Pharmacokinetic Considerations

  • The compound’s hydrophilicity (due to hydroxyls) may limit blood-brain barrier penetration but improve renal excretion.
  • Metabolic Stability : The carbonitrile group may resist cytochrome P450-mediated oxidation compared to thioether-containing analogs .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can yield and purity be improved?

The synthesis typically involves nucleoside analog preparation via phosphoramidite chemistry or enzymatic glycosylation . Key steps include:

  • Protecting the hydroxyl groups (e.g., with acetyl or tert-butyldimethylsilyl groups) to prevent side reactions.
  • Coupling the pyrimidine base to the sugar moiety under anhydrous conditions.
  • Deprotection using ammonia/methanol for final product isolation. Methodological tip : Use HPLC with a C18 column and gradient elution (water/acetonitrile) to monitor reaction progress and purify intermediates .

Q. How can researchers characterize the stereochemical configuration and purity of this compound?

  • NMR spectroscopy : Assign 1H^1H- and 13C^{13}C-NMR signals to confirm stereochemistry (e.g., coupling constants for vicinal diols and hydroxymethyl groups) .
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., calculated for C11_{11}H12_{12}N3_3O6_6: 294.0722) .
  • X-ray crystallography : Resolve absolute configuration using single crystals grown in polar solvents (e.g., ethanol/water mixtures) .

Q. What experimental conditions are critical for maintaining the compound’s stability during storage?

The compound’s stability is influenced by:

  • pH : Store in neutral buffers (pH 6–8) to prevent hydrolysis of the glycosidic bond.
  • Temperature : Lyophilized powder at –20°C minimizes degradation; avoid repeated freeze-thaw cycles in solution .
  • Light sensitivity : Protect from UV exposure due to the conjugated dioxopyrimidine moiety .

Advanced Research Questions

Q. How can structural modifications enhance this compound’s activity in enzymatic inhibition assays?

  • Substituent effects : Introduce electron-withdrawing groups (e.g., fluorine) at the pyrimidine 5-position to modulate base-pairing interactions .
  • Sugar ring modifications : Replace the hydroxymethyl group with a phosphonate to mimic nucleotide triphosphates . Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target enzymes like reverse transcriptases .

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Batch variability : Characterize impurities (e.g., by LC-MS) to rule out side products affecting activity .
  • Assay conditions : Standardize buffer ionic strength (e.g., 150 mM NaCl) and temperature (25°C vs. 37°C) . Resolution : Perform dose-response curves in triplicate and use statistical tools (e.g., ANOVA with Tukey’s post-hoc test) .

Q. What strategies are effective for studying this compound’s interaction with nucleic acid polymerases?

  • Surface plasmon resonance (SPR) : Immobilize the compound on a sensor chip to measure real-time binding kinetics with polymerases .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding specificity . Control : Compare with natural substrates (e.g., thymidine triphosphate) to evaluate competitive inhibition .

Q. How can computational modeling predict this compound’s metabolic stability?

  • Quantum mechanics/molecular mechanics (QM/MM) : Simulate hydrolysis pathways of the glycosidic bond in aqueous environments .
  • ADMET prediction tools : Use SwissADME to estimate solubility (LogP ≈ –1.2) and cytochrome P450 interactions .

Q. What synthetic methodologies enable the preparation of 13C^{13}C- or 15N^{15}N-labeled analogs for tracer studies?

  • Isotope incorporation : Use labeled precursors (e.g., 13C^{13}C-KCN for the carbonitrile group) during glycosylation .
  • Enzymatic synthesis : Employ 15N^{15}N-enriched uracil derivatives in transglycosylation reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-2-(hydroxymethyl)oxolane-2-carbonitrile
Reactant of Route 2
(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-2-(hydroxymethyl)oxolane-2-carbonitrile

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